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Abstract

This document provides detailed protocols for in vitro assays to evaluate the efficacy of ARV-
393, a potent and orally bioavailable PROTAC® (Proteolysis Targeting Chimera) designed to
target the B-cell lymphoma 6 (BCL6) protein for degradation. ARV-393 has demonstrated
significant anti-proliferative activity in various B-cell lymphoma models, with DC50 and GI50
values in the sub-nanomolar range.[1][2][3] These protocols are intended to guide researchers
in accurately quantifying BCL6 degradation and assessing the downstream cellular effects of
ARV-393 treatment.

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key oncogenic driver in
several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's
Lymphoma. ARV-393 is a heterobifunctional small molecule that recruits an E3 ubiquitin ligase
to the BCL6 protein, leading to its ubiquitination and subsequent degradation by the
proteasome.[2][3] This targeted protein degradation approach offers a promising therapeutic
strategy for BCL6-dependent cancers. This application note details the in vitro methods to
assess the activity of ARV-393, including Western Blotting, Immunofluorescence, and the HiBIiT
degradation assay.
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Mechanism of Action of ARV-393

ARV-393 functions as a molecular bridge, simultaneously binding to the BCL6 protein and the
Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary
complex, facilitating the transfer of ubiquitin from the E2-E3 ligase complex to BCL6.
Polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to
the suppression of its downstream signaling pathways and subsequent inhibition of tumor cell

growth.
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Figure 1: Mechanism of ARV-393-induced BCL6 degradation.

Quantitative Data Summary

The following tables summarize the in vitro activity of ARV-393 in relevant lymphoma cell lines.
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Cell Line Cancer Type DC50 (nM) GI50 (nM) Reference
Diffuse Large B-
OCl-Ly1 cell Lymphoma <1 <1 [4]
(GCB)
Diffuse Large B-
SU-DHL-4 cell Lymphoma <1 <1 [5]
(GCB)
Various DLBCL
and Burkitt - <1 <1 [1][2][3]

Lymphoma Lines

Table 1: In Vitro Efficacy of ARV-393 in Lymphoma Cell Lines. DC50 represents the
concentration of ARV-393 required to degrade 50% of BCL6 protein. G150 represents the
concentration required to inhibit cell growth by 50%.

BCL6
Parameter Time Point . Cell Line Reference
Degradation
Maximum
) 4 hours >95% OCl-Ly1 [4]
Degradation
Sustained
) 24 hours >95% OCl-Ly1 [4]
Degradation

Table 2: Time Course of BCL6 Degradation by ARV-393.

Experimental Protocols
Experimental Workflow Overview
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ARV-393 In Vitro Assay Workflow
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Figure 2: General workflow for in vitro BCL6 degradation assays.

Cell Culture and Treatment

Recommended Cell Lines:
« OCI-Lyl (GCB-DLBCL)

e SU-DHL-4 (GCB-DLBCL)
Culture Conditions:

e Culture lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) in RPMI-1640 medium supplemented
with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

¢ Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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e Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at
the time of treatment.

ARV-393 Treatment:
e Prepare a stock solution of ARV-393 in DMSO (e.g., 10 mM).[1]

e On the day of the experiment, dilute the ARV-393 stock solution in culture medium to the
desired final concentrations. A suggested concentration range for initial experiments is 0.1
nM to 100 nM.

» Treat cells with varying concentrations of ARV-393 for different time points (e.g., 4, 8, 12, 24
hours) to assess the dose- and time-dependency of BCL6 degradation. Include a DMSO-
treated vehicle control.

Western Blot for BCL6 Degradation

Materials:

RIPA Lysis Buffer (see recipe below)

e Protease and phosphatase inhibitor cocktails

o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

» PVDF or nitrocellulose membranes

e Primary Antibodies:

o Anti-BCL6 antibody (e.g., from Abcam, Cell Signaling Technology)
o Anti-B-actin or anti-GAPDH antibody (loading control)

e HRP-conjugated secondary antibody
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e Chemiluminescent substrate

RIPA Lysis Buffer Recipe:

50 mM Tris-HCI, pH 7.4

150 mM NacCl

1% NP-40 (or Triton X-100)

0.5% Sodium Deoxycholate

0.1% SDS

1 mM EDTA

Add protease and phosphatase inhibitors immediately before use.[6][7][8]

Protocol:

e Cell Lysis:

o

After treatment, harvest cells by centrifugation.

o Wash the cell pellet once with ice-cold PBS.

o Resuspend the pellet in ice-cold RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Incubate on ice for 30 minutes with occasional vortexing.

o Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant (cell lysate).

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA protein assay.
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o Sample Preparation and SDS-PAGE:

o Normalize all samples to the same protein concentration.

o Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

o Load equal amounts of protein per lane on an SDS-PAGE gel.
e Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash the membrane three times with TBST.

o To verify equal loading, probe the membrane with a primary antibody against a loading
control protein (B-actin or GAPDH).[9][10][11][12]

o Detection:

o Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

o Quantify band intensities using densitometry software.

Immunofluorescence for BCL6

Materials:
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e Poly-L-lysine coated coverslips or chamber slides

e 4% Paraformaldehyde (PFA) in PBS

e 0.25% Triton X-100 in PBS

» Blocking solution (e.g., 5% BSA in PBS)

e Primary anti-BCL6 antibody

e Fluorophore-conjugated secondary antibody

o DAPI (for nuclear staining)

e Mounting medium

Protocol:

¢ Cell Seeding and Treatment:
o Seed cells on poly-L-lysine coated coverslips or in chamber slides.
o Treat with ARV-393 as described in section 1.

¢ Fixation and Permeabilization:

o

After treatment, gently wash the cells with PBS.

[¢]

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash three times with PBS.

o

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

[e]

Wash three times with PBS.

o

e Blocking and Staining:

o Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
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o Incubate with the primary anti-BCL6 antibody (diluted in blocking solution) overnight at
4°C.

o Wash three times with PBS.

o Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution)
for 1 hour at room temperature, protected from light.

o Wash three times with PBS.
o Counterstain the nuclei with DAPI for 5 minutes.
o Wash with PBS.
e Imaging:
o Mount the coverslips onto glass slides using mounting medium.
o Visualize and capture images using a fluorescence microscope.

o Analyze the fluorescence intensity to quantify changes in BCL6 protein levels and
localization.

HiBiT Assay for BCL6 Degradation

This assay requires a cell line in which the endogenous BCL6 has been tagged with the HIBIiT
peptide using CRISPR/Cas9.

Materials:

o BCL6-HIBIT knock-in cell line

o White, opaque 96-well or 384-well plates

e Nano-Glo® HiBIT Lytic Detection System (Promega)
Protocol:

e Cell Seeding and Treatment:
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o Seed the BCL6-HIBIT cells in white, opaque-walled multi-well plates.

o Treat with a serial dilution of ARV-393 and a vehicle control as described in section 1.

e Lytic Detection:

(¢]

After the desired incubation period, equilibrate the plate to room temperature.

[¢]

Prepare the Nano-Glo® HiBIT Lytic Reagent according to the manufacturer's instructions.

[¢]

Add a volume of the lytic reagent equal to the volume of the cell culture medium in each
well.

o

Mix on a plate shaker for 3-5 minutes to ensure complete cell lysis.
e Luminescence Measurement:
o Measure the luminescence using a plate-reading luminometer.
o The luminescent signal is proportional to the amount of BCL6-HIBIT protein.
o Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in
vitro characterization of ARV-393. By employing these methods, researchers can effectively
quantify BCL6 degradation, determine the potency and kinetics of ARV-393, and assess its
impact on lymphoma cell viability. These assays are crucial for the preclinical evaluation of this
promising targeted protein degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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